
2-(benzylsulfonyl)-N-(5-chloro-2-pyridinyl)acetamide
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Overview
Description
N-(5-Chloropyridin-2-yl)-2-phenylmethanesulfonylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloropyridine moiety attached to a phenylmethanesulfonylacetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-phenylmethanesulfonylacetamide typically involves the reaction of 5-chloropyridine-2-amine with phenylmethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloropyridin-2-yl)-2-phenylmethanesulfonylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-(5-Chloropyridin-2-yl)-2-phenylmethanesulfonylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-phenylmethanesulfonylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(5-chloropyridin-2-yl)-2-phenylmethanesulfonylacetamide include:
- 2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide
- 5-Chloropyridin-2-yl esters of salicylic acid and ibuprofen
Uniqueness
What sets N-(5-chloropyridin-2-yl)-2-phenylmethanesulfonylacetamide apart is its unique combination of a chloropyridine moiety with a phenylmethanesulfonylacetamide group. This structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H13ClN2O3S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C14H13ClN2O3S/c15-12-6-7-13(16-8-12)17-14(18)10-21(19,20)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,16,17,18) |
InChI Key |
LNHIVJMLNPUWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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